Meperidine hydrochloride
Overview
Description
Meperidine hydrochloride is a synthetic opioid analgesic belonging to the phenylpiperidine class. It is commonly used for the relief of moderate to severe pain, including postoperative pain and the pain of labor . This compound acts on the central nervous system to alter the body’s perception and response to pain .
Mechanism of Action
Target of Action
Meperidine hydrochloride, also known as pethidine, is primarily a kappa-opiate receptor agonist . The kappa-opiate receptors are found in the central nervous system (CNS) and are involved in pain perception .
Mode of Action
This compound interacts with its target, the kappa-opiate receptors, by binding to them . This binding action triggers a series of events that lead to the activation of G-proteins . These G-proteins then activate effector proteins, which result in changes in the cell .
Biochemical Pathways
It is known that the activation of the kappa-opiate receptors and the subsequent activation of g-proteins play a crucial role in the drug’s analgesic effects .
Pharmacokinetics
The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). The onset of action is slightly more rapid than with morphine, and the duration of action is slightly shorter
Result of Action
The primary result of this compound’s action is analgesia , or pain relief . It may produce less smooth muscle spasm, constipation, and depression of the cough reflex than equivalent doses of morphine . It has also been used for intravenous regional anesthesia, peripheral nerve blocks, and intraarticular, epidural, and spinal analgesia .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, concomitant use of another central nervous system (CNS) depressant like benzodiazepines or alcohol with meperidine may cause profound sedation, respiratory depression, coma, and death .
Biochemical Analysis
Biochemical Properties
Meperidine hydrochloride is a full opioid agonist that binds to the μ-opioid receptor . This interaction results in analgesia, as well as other effects well known to other opioids such as miosis, respiratory depression, and sedation . The chemical structure of this compound is similar to local anesthetics .
Cellular Effects
This compound exerts its effects on various types of cells, primarily neurons, by binding to the μ-opioid receptor . This binding can influence cell function, including impacts on cell signaling pathways and cellular metabolism . For instance, it may produce less smooth muscle spasm, constipation, and depression of the cough reflex than equivalent doses of morphine .
Molecular Mechanism
The mechanism of action of this compound involves its binding to the μ-opioid receptor as a full opioid agonist . This binding interaction results in analgesia and other effects similar to those of other opioids . This compound has more affinity for the kappa-receptor than morphine .
Temporal Effects in Laboratory Settings
The onset of action of this compound is slightly more rapid than with morphine, and the duration of action is slightly shorter
Dosage Effects in Animal Models
In horses, this compound has been administered at different dosages . The study found that adverse effects included increased dose-dependent central nervous excitation, heart rate, and cutaneous reactions . Significant effects on thermal nociception were short-lived .
Metabolic Pathways
This compound is metabolized in the liver by hydrolysis to meperidinic acid followed by partial conjugation with glucuronic acid . This compound also undergoes N-demethylation to normeperidine, which then undergoes hydrolysis and partial conjugation .
Transport and Distribution
It is known that the oral bioavailability of this compound in patients with normal hepatic function is 50-60% due to extensive first-pass metabolism .
Subcellular Localization
Given its mechanism of action, it is likely that this compound primarily interacts with μ-opioid receptors, which are typically located on the cell surface .
Preparation Methods
Synthetic Routes and Reaction Conditions
Meperidine hydrochloride is synthesized through a multi-step process. The synthesis begins with the reaction of benzyl cyanide with ethyl chloroformate to form ethyl benzyl cyanide. This intermediate is then reacted with methylamine to produce 1-methyl-4-phenylpiperidine-4-carboxylic acid ethyl ester. The final step involves the hydrolysis of this ester to yield meperidine, which is then converted to its hydrochloride salt .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chemical synthesis using similar reaction pathways as described above. The process is optimized for yield and purity, with stringent quality control measures to ensure the final product meets pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions
Meperidine hydrochloride undergoes several types of chemical reactions, including:
Oxidation: Meperidine can be oxidized to form meperidinic acid.
Reduction: Reduction reactions can convert meperidine to its corresponding alcohol.
Substitution: N-demethylation of meperidine results in the formation of normeperidine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: N-demethylation is typically carried out using reagents like formaldehyde and formic acid.
Major Products Formed
Oxidation: Meperidinic acid.
Reduction: Meperidine alcohol.
Substitution: Normeperidine.
Scientific Research Applications
Meperidine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reference compound in analytical chemistry for the development of new analytical methods.
Biology: Studied for its effects on cellular processes and neurotransmitter release.
Medicine: Extensively researched for its analgesic properties and potential use in pain management protocols.
Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems
Comparison with Similar Compounds
Similar Compounds
Morphine: Another opioid analgesic with a similar mechanism of action but different chemical structure.
Tramadol: A synthetic opioid with both opioid and non-opioid mechanisms of action.
Fentanyl: A potent synthetic opioid with a faster onset and shorter duration of action compared to meperidine.
Uniqueness of Meperidine Hydrochloride
This compound is unique in its ability to interrupt postoperative shivering and shaking chills induced by amphotericin B. It also has a slightly more rapid onset of action and shorter duration of action compared to morphine .
Properties
IUPAC Name |
ethyl 1-methyl-4-phenylpiperidine-4-carboxylate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO2.ClH/c1-3-18-14(17)15(9-11-16(2)12-10-15)13-7-5-4-6-8-13;/h4-8H,3,9-12H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCNLCIJMFAJCPX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCN(CC1)C)C2=CC=CC=C2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
57-42-1 (Parent) | |
Record name | Meperidine hydrochloride [USAN:USP] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000050135 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID30950620 | |
Record name | Meperidine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30950620 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.79 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
50-13-5 | |
Record name | Meperidine hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=50-13-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Meperidine hydrochloride [USAN:USP] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000050135 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Chlorbycyclen | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=400479 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Meperidine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30950620 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Pethidine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.013 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | MEPERIDINE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N8E7F7Q170 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Meperidine Hydrochloride exert its analgesic effects?
A1: this compound is an opioid agonist that primarily binds to the mu-opioid receptor in the central nervous system. This binding inhibits the transmission of pain signals, leading to analgesia. [, ]
Q2: Does this compound have any local anesthetic effects?
A2: While primarily known for its opioid activity, research suggests that this compound may also exert local anesthetic-like effects. One study showed that perineural administration of the drug significantly decreased the amplitude of compound nerve action potentials, potentially by blocking sodium channels. []
Q3: What is normeperidine, and how does it relate to this compound?
A3: Normeperidine is a metabolite of this compound. While it possesses some analgesic activity, it is also associated with central nervous system excitation, which can lead to adverse effects like tremors and seizures. [, ]
Q4: What is the molecular formula and weight of this compound?
A4: The molecular formula of this compound is C15H22ClNO2, and its molecular weight is 283.8 g/mol. [, ]
Q5: Can this compound be administered with total parenteral nutrition (TPN)?
A5: Studies indicate that this compound is compatible with TPN solutions for up to 36 hours when stored in polyvinyl chloride (PVC) bags at 21.5°C. []
Q6: Is this compound compatible with Ondansetron Hydrochloride for combined administration?
A6: Yes, studies have shown that this compound and Ondansetron Hydrochloride are physically and chemically compatible for combined administration in NaCl 0.9% injection for at least 7 days at 32 °C and 31 days at 4 and 22 °C. []
Q7: How stable is this compound in polypropylene syringes?
A7: this compound solutions in polypropylene syringes were found to be physically and chemically stable for 28 days, with over 90% of the drug remaining at concentrations ranging from 0.25 to 30 mg/mL in dextrose 5% and normal saline, stored at both 22°C and 4°C. []
Q8: How does changing the methyl group in this compound to an ethyl group impact its activity?
A8: Studies comparing this compound to a similar compound where the N-methyl group was replaced with an ethyl group found that the ethyl analogue exhibited slightly weaker analgesic and respiratory depressant effects. []
Q9: Are there formulation strategies to enhance this compound's therapeutic profile?
A9: Researchers are exploring mucoadhesive in-situ nasal gel formulations of this compound to improve its bioavailability and provide sustained release, potentially addressing limitations associated with oral administration and first-pass metabolism. []
Q10: How is this compound metabolized in the body?
A10: this compound is primarily metabolized in the liver, with normeperidine being a major metabolite. This metabolite has a longer half-life than this compound and can accumulate with prolonged use, potentially leading to neurotoxicity. [, , ]
Q11: How is the bioavailability of this compound assessed?
A11: Urinary excretion patterns and concentrations of this compound and its metabolite, normeperidine, can be analyzed using gas-liquid chromatography to determine the bioavailability of different formulations. []
Q12: Has this compound demonstrated efficacy in treating experimental foot lameness in horses?
A12: A study on horses with induced foot pain showed that intramuscular administration of this compound was more effective than a placebo in alleviating lameness, with significant improvements observed for 2–3.7 hours after a single dose. []
Q13: Is this compound effective in controlling shivering induced by Amphotericin B?
A13: Studies have shown that this compound can effectively stop shaking chills associated with Amphotericin B infusions, demonstrating more rapid and effective relief compared to placebo. [, ]
Q14: What is the maximum safe dose of this compound for intravenous patient-controlled analgesia (IV PCA)?
A14: Based on a retrospective review of 355 patients, a study recommended a maximum safe dose of 10 mg/kg per day of this compound via IV PCA for no longer than 3 days, with mandatory daily patient evaluation. []
Q15: Can the prolonged use of this compound lead to addiction?
A15: Early research indicated that while this compound may not be as addictive as other opioids, prolonged use can still lead to habituation and dependence in some individuals. [, ]
Q16: What is the rationale for exploring alternative routes of administration for this compound, such as nasal delivery?
A16: Nasal drug delivery is being explored as a way to bypass first-pass metabolism in the liver, potentially improving the bioavailability and therapeutic efficacy of this compound. []
Q17: What analytical techniques are used to quantify this compound in pharmaceutical formulations?
A17: High-performance liquid chromatography (HPLC) is commonly employed to determine the concentration of this compound in various pharmaceutical dosage forms. This method is precise and reproducible, allowing for accurate quantification of the drug. [, ]
Q18: What is the significance of studying the dissolution rate of this compound tablets?
A18: The dissolution rate of this compound tablets is a critical factor affecting its absorption and onset of action. Studies on dissolution help ensure consistent drug release and bioavailability from the solid dosage form. [, ]
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